2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Description
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety substituted with two 4-fluorophenyl groups. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purine analogs, which often exhibit kinase inhibitory or anticancer activity .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c21-14-3-1-13(2-4-14)9-23-18(28)11-29-20-17-10-26-27(19(17)24-12-25-20)16-7-5-15(22)6-8-16/h1-8,10,12H,9,11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXODLVNFFGXPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves multiple steps The key starting materials include 4-fluorophenylhydrazine and 4-chloropyrimidineReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce any ketone or aldehyde functionalities.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool compound for studying the role of CDK2 in cell cycle regulation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are primarily related to cell cycle control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from the evidence:
Notes:
- Structural Variations: The target compound’s N-(4-fluorobenzyl) group distinguishes it from analogs with bulkier substituents (e.g., trifluoromethoxy in ) or alternative scaffolds (e.g., chromenone in ). These substitutions influence solubility, metabolic stability, and target binding .
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution (e.g., SNAr) or Suzuki-Miyaura coupling. For example, describes reactions with α-chloroacetamides, while employs palladium-catalyzed cross-coupling .
Key Research Findings and Implications
Impact of Fluorine Substituents: Fluorine atoms in the 4-fluorophenyl groups enhance electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl in ). This aligns with trends in kinase inhibitor design .
Scaffold Modifications: Replacement of pyrazolo[3,4-d]pyrimidine with chromenone () introduces π-π stacking interactions but reduces planar rigidity, affecting selectivity .
Biological Activity
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Molecular Formula : C18H17F2N3OS
- Molecular Weight : 357.41 g/mol
- CAS Number : [insert CAS number if available]
The presence of the fluorophenyl and sulfanyl groups is significant, as these moieties are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F2N3OS |
| Molecular Weight | 357.41 g/mol |
| CAS Number | [insert CAS number] |
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound under discussion has been shown to inhibit several key enzymes involved in cancer progression, such as:
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation.
- Src and Abl tyrosine kinases : Involved in signaling pathways that promote cell proliferation.
- Glycogen synthase kinase-3 (GSK-3) : A regulator of various cellular processes including apoptosis and metabolism.
In vitro studies have demonstrated that derivatives of this compound can effectively reduce the viability of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells, often outperforming standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antibiotics:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Candida albicans | 1.0 |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This could position it as a dual-action agent in treating inflammatory diseases alongside cancer .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Activity : A series of synthesized compounds were tested against various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting strong anticancer potential.
- Antimicrobial Evaluation : A comparative study showed that the tested pyrazolo derivatives had lower MIC values than traditional antibiotics against resistant strains of bacteria, indicating their potential use in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
